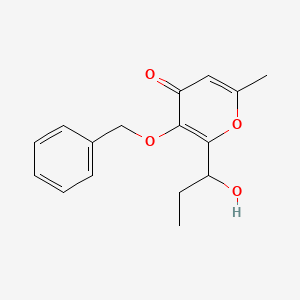

3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one

Description

3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one is a substituted pyranone derivative characterized by a benzyl ether group at the 3-position, a secondary alcohol (1-hydroxypropyl) at the 2-position, and a methyl group at the 6-position. Pyranones are heterocyclic compounds with diverse biological and synthetic applications, often serving as intermediates in organic synthesis or pharmacophores in drug discovery. These analogs, synthesized via nucleophilic additions or alkylation reactions, highlight the influence of substituents on solubility, melting points, and stability .

Properties

IUPAC Name |

2-(1-hydroxypropyl)-6-methyl-3-phenylmethoxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-3-13(17)16-15(14(18)9-11(2)20-16)19-10-12-7-5-4-6-8-12/h4-9,13,17H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHZIVSFZDFMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C=C(O1)C)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Maltol as a Precursor

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) serves as the foundational precursor for synthesizing benzyloxy-substituted pyranones. Its structure features reactive sites at the 3-hydroxy and 2-methyl groups, enabling selective functionalization. Protection of the 3-hydroxy group is typically achieved through benzylation using benzyl chloride under alkaline conditions. For example, refluxing maltol with benzyl chloride in methanol and aqueous NaOH yields 3-(benzyloxy)-2-methyl-4H-pyran-4-one (benzylmaltol) with an 80% yield.

Critical Reaction Parameters :

Characterization of Benzylmaltol

Benzylmaltol is characterized by:

-

IR Spectroscopy : Strong C=O stretch at 1647 cm⁻¹ and aromatic C=C at 1577 cm⁻¹.

-

Yield Optimization : Excess benzyl chloride (1.2 equivalents) minimizes residual maltol.

Optimization of Reaction Conditions

Temperature and pH Dependence

-

Substitution Reactions : Room temperature (25°C) minimizes side reactions like ring contraction.

-

Condensation Reactions : Reflux (80–100°C) accelerates hydroxymethylation but risks decomposition above pH 12.

Analytical Validation and Purification

Chromatographic Techniques

Spectroscopic Characterization

-

IR Spectroscopy : Hydroxypropyl incorporation is confirmed by O-H stretches at 3329 cm⁻¹ and C-O stretches at 1261 cm⁻¹.

-

NMR Analysis :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Bromination-Substitution | 72–85 | ≥90 | High regioselectivity | Multi-step, costly reagents |

| Hydroxymethylation | 65–78 | 85–90 | Mild conditions | Low chain elongation efficiency |

| Grignard Elongation | 55–60 | 80–85 | Flexible chain length control | Requires anhydrous conditions |

Industrial and Environmental Considerations

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that pyran derivatives exhibit significant antibacterial effects against pathogens like Mycobacterium bovis, suggesting that this compound could be developed into new antimicrobial agents.

- Antioxidant Activity : Related compounds have shown effectiveness in scavenging free radicals, indicating potential applications in oxidative stress-related disease mitigation.

Medicine

The compound is being investigated for its therapeutic effects, particularly in drug development. Preliminary studies suggest it may inhibit tumor growth by interacting with cellular pathways involved in cancer proliferation.

Industry

In industrial applications, this compound is used to produce specialty chemicals with specific properties, enhancing material performance in various applications.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyranone derivatives with variations at the 3-position, enabling a comparative analysis of substituent effects. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

- Benzyloxy vs. Benzoyl Groups: The target compound’s benzyloxy group (ether) is less electron-withdrawing than the benzoyl group (ketone) in analogs like 14f or 14g.

- Hydroxypropyl vs. Amino/Alkoxy Chains: The 1-hydroxypropyl substituent introduces a secondary alcohol, likely improving water solubility compared to ethoxy (14f) or benzylmercapto (14g) groups. However, its bulkiness may reduce crystallinity, leading to a lower melting point than amino-substituted analogs (e.g., 14d, mp 171°C) .

Stability and Reactivity

- Hydrogen Bonding: Amino and hydroxyl groups (e.g., 14d) enhance thermal stability via intramolecular H-bonding, whereas thioethers (14g) or ethers (14f) lack this interaction, resulting in lower melting points .

- Oxidative Sensitivity : The benzylmercapto group in 14g may confer susceptibility to oxidation, unlike the more stable benzyloxy group in the target compound .

Biological Activity

3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one is a synthetic organic compound belonging to the pyranone family, characterized by its unique structure that includes a benzyloxy group, a hydroxypropyl group, and a methyl group attached to a pyranone ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that various pyran derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis and evaluation of several 4H-pyran compounds, which demonstrated promising antibacterial effects against Mycobacterium bovis and other pathogenic strains . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of pyranone derivatives have been extensively studied. For instance, related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one have shown efficacy in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases . The introduction of specific functional groups in these derivatives significantly influences their antioxidant capacity.

Anticancer Potential

Preliminary investigations into the anticancer activities of pyran derivatives have revealed their ability to inhibit tumor growth. Compounds within this class are believed to interact with various cellular pathways involved in cancer proliferation and metastasis. The specific mechanism of action for this compound remains to be elucidated but is hypothesized to involve modulation of enzyme activity related to cell cycle regulation.

The biological effects of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in biochemical pathways, ultimately influencing cellular functions such as proliferation, apoptosis, and immune responses.

Comparative Analysis with Similar Compounds

A comparison with other pyran derivatives can provide insights into the unique biological profiles of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Methoxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one | Structure | Moderate antimicrobial activity |

| 3-(Benzyloxy)-2-(1-hydroxyethyl)-6-methyl-4H-pyran-4-one | Structure | Antioxidant properties |

| 3-(Benzyloxy)-2-(1-hydroxypropyl)-4H-pyran-4-one | Structure | Potential anticancer effects |

This table illustrates that while similar compounds possess biological activities, the specific combination of functional groups in this compound may confer unique advantages in terms of potency and selectivity.

Case Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial properties of various pyran derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. Results demonstrated that this compound showed superior scavenging abilities compared to other tested compounds, highlighting its potential role in oxidative stress mitigation .

Q & A

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, considering protecting group strategies and regioselectivity?

- Methodological Answer : Synthesis typically involves protecting hydroxyl groups (e.g., benzyl ether formation) to prevent unwanted side reactions. For example, benzyl alcohol derivatives can be protected using paraformaldehyde under acidic conditions to introduce the benzyloxymethyl group . The 1-hydroxypropyl moiety may require selective oxidation-reduction steps or Grignard reactions. Key steps include:

- Starting materials : 6-methyl-4H-pyran-4-one derivatives.

- Regioselective functionalization : Use catalysts like BF₃·Et₂O to direct substituents to the 2- and 3-positions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, pyranone carbonyl at δ 165–175 ppm) .

- IR : Validate hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₀O₄ at m/z 288.1362) .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?

- Methodological Answer :

- Solubility : The compound is likely lipophilic due to the benzyloxy group. Use DMSO for stock solutions (≤10% v/v in aqueous buffers) .

- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C). Add antioxidants (e.g., BHT) for oxidative stability .

Advanced Research Questions

Q. What role does the stereochemistry of the 1-hydroxypropyl substituent play in the compound’s biological activity, and how can enantioselective synthesis be achieved?

- Methodological Answer :

- Stereochemical impact : The (R)- or (S)-configuration of the 1-hydroxypropyl group may affect binding to targets (e.g., enzymes). Use chiral chromatography (Chiralpak AD-H) or enzymatic resolution (lipases) to separate enantiomers .

- Enantioselective synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to install the hydroxyl group with >90% enantiomeric excess .

Q. How do solvent polarity and temperature influence the compound’s stability and degradation pathways?

- Methodological Answer :

- Degradation studies : Use LC-MS to identify degradation products (e.g., hydrolyzed benzyloxy groups forming phenolic derivatives). Polar solvents (e.g., methanol) accelerate hydrolysis, while nonpolar solvents (toluene) enhance thermal stability .

- Kinetic analysis : Perform Arrhenius studies at 25–60°C to calculate activation energy (Eₐ) for degradation .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., cyclooxygenase-2). Parameterize the force field with DFT-optimized geometries (B3LYP/6-31G*) .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (TIP3P water) over 100 ns trajectories .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved through experimental design?

- Methodological Answer :

- Dose-response assays : Test across a wider concentration range (0.1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic studies : Use fluorescent probes (SYTOX Green) to assess membrane disruption and qPCR to evaluate gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.